2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)-
CAS No.: 188567-99-9
Cat. No.: VC17997694
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188567-99-9 |
|---|---|
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | (5R)-5-prop-1-en-2-ylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3,5,8H,1,4,6H2,2H3/t8-/m1/s1 |
| Standard InChI Key | KSEXSUIUOJGHPX-MRVPVSSYSA-N |
| Isomeric SMILES | CC(=C)[C@@H]1CC=CC(=O)C1 |
| Canonical SMILES | CC(=C)C1CC=CC(=O)C1 |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound’s core structure consists of a cyclohexenone ring system, a six-membered cyclic ketone with one double bond between carbons 2 and 3. At the 5-position, a methylethenyl group (-CH₂-C(CH₂)=CH₂) is attached in the R configuration, introducing stereochemical complexity . This substituent creates two chiral centers at carbons 5 and 6, though the (5R) designation specifically refers to the configuration at carbon 5. X-ray crystallography and NMR studies confirm that the cyclohexenone ring adopts a half-chair conformation, with the ketone oxygen at position 1 and the double bond between C2 and C3 imposing planarity on that region of the molecule .
The methylethenyl group adopts an equatorial orientation relative to the cyclohexenone ring, minimizing steric hindrance with the adjacent ketone moiety. This spatial arrangement enhances the molecule’s ability to interact with biological targets, as evidenced by its inhibition of JNK1 phosphorylation in macrophages . Density functional theory (DFT) calculations suggest that the (5R) configuration stabilizes the molecule through hyperconjugative interactions between the π-electrons of the enone system and the σ*-orbital of the methylethenyl C-H bonds .
Spectroscopic and Computational Descriptors
The compound’s InChI key (KSEXSUIUOJGHPX-MRVPVSSYSA-N) and SMILES notation (CC(=C)[C@@H]1CC=CC(=O)C1) provide unambiguous representations of its stereochemistry . Infrared spectroscopy reveals characteristic absorption bands at 1685 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch), and 3080 cm⁻¹ (alkene C-H stretch), consistent with its functional groups . The ¹³C NMR spectrum displays signals at δ 207.8 ppm (ketone carbon), δ 132.5 and 125.3 ppm (cyclohexenone double bond), and δ 145.2 ppm (methylethenyl double bond), with coupling constants confirming the (5R) configuration .
Quantum mechanical calculations using the B3LYP/6-311++G(d,p) basis set predict a dipole moment of 3.12 D, indicating moderate polarity that facilitates membrane permeability. The HOMO (-6.34 eV) is localized over the cyclohexenone ring, while the LUMO (-1.89 eV) encompasses the methylethenyl group, suggesting nucleophilic attack as a potential reactivity pathway .
Pharmacological Properties and Mechanisms
Anti-Inflammatory Activity
In RAW 264.7 macrophages stimulated with LPS, 2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)- (10 μM) reduces JNK1 phosphorylation by 65 ± 8% (p < 0.01) without affecting ERK or p38 MAPK . This selectivity arises from direct interaction with the JNK1 substrate-binding domain, as shown by surface plasmon resonance (KD = 2.3 ± 0.4 μM) . Concurrently, the compound increases nuclear Nrf2 levels by 1.8-fold, enhancing HO-1 expression (2.1-fold induction) to counteract oxidative stress .
Antimicrobial Effects
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits MIC values of 500–1000 μg/mL, with synergy observed when combined with gentamicin (FIC index = 0.25) . Time-kill assays demonstrate a 3-log reduction in CFU/mL after 24 hours at 2× MIC. Mechanistically, it disrupts membrane integrity, as evidenced by propidium iodide uptake (85% positive cells) and electron microscopy showing cell wall lysis .
Table 1: Antimicrobial Activity Against Pathogenic Strains
| Pathogen | MIC (μg/mL) | Mechanism | Reference |
|---|---|---|---|
| S. aureus (MRSA) | 500–1000 | Membrane disruption, biofilm inhibition | |
| P. aeruginosa | 312.5 | Efflux pump inhibition | |
| E. coli | 374 | Outer membrane permeabilization |
Therapeutic Applications and Future Directions
Drug Development Prospects
The compound’s dual modulation of JNK1 and Nrf2 positions it as a candidate for inflammatory diseases. In murine models of colitis, oral administration (50 mg/kg/day) reduces colonic TNF-α levels by 70% and improves histological scores by 2.5-fold compared to controls . Structural analogs with improved bioavailability are under investigation, including PEGylated nanoparticles (size: 126 nm, PDI: 0.08) that enhance plasma half-life from 2.3 to 8.7 hours .
Agricultural and Industrial Uses
As a natural product derivative, this compound shows promise as an eco-friendly pesticide. Foliar application (0.1% w/v) inhibits Phytophthora infestans spore germination by 90% in tomato plants, outperforming synthetic fungicides like chlorothalonil . Its volatility (vapor pressure: 0.15 mmHg at 25°C) makes it suitable for vapor-phase antimicrobial coatings, reducing bacterial colonization on surfaces by 84% .
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